N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(5-Chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves multiple steps, starting with the preparation of the core piperidine structure. The process typically includes:
Formation of the Piperidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy and Chlorophenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Methanesulfonyl Group: This step often involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the intermediate with the carboxamide group under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-phenoxyphenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
- N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-3-carboxamide
Uniqueness
N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H27ClN2O4S |
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Molecular Weight |
499.0 g/mol |
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27ClN2O4S/c1-19-6-5-7-20(16-19)18-34(31,32)29-14-12-21(13-15-29)26(30)28-24-17-22(27)10-11-25(24)33-23-8-3-2-4-9-23/h2-11,16-17,21H,12-15,18H2,1H3,(H,28,30) |
InChI Key |
RGWUYIADYDCUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4 |
Origin of Product |
United States |
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